Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

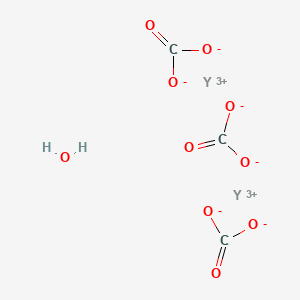

Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO) is a product from Thermo Scientific Chemicals . It is also known as diyttrium (3+) tricarbonate with the molecular formula C3O9Y2 .

Molecular Structure Analysis

The molecular structure of Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO) is represented by the SMILES notation: [Y+3]. [Y+3]. [O-]C ( [O-])=O. [O-]C ( [O-])=O. [O-]C ( [O-])=O .Physical And Chemical Properties Analysis

Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO) is a powder with a molecular weight of 357.84 (Anhydrous) .Scientific Research Applications

Source of Yttrium

Yttrium(III) carbonate hydrate is a water-insoluble yttrium source that can easily be converted to other yttrium compounds, such as the oxide, by heating . This makes it a valuable source of yttrium for various scientific and industrial applications.

Manufacturing of High-Strength Magnets

Yttrium, as an element, is used in the manufacturing of high-strength magnets. Although the specific use of Yttrium(III) carbonate hydrate in this process is not explicitly mentioned, it can be inferred that the compound could be used as a source of yttrium in the production of these magnets .

Production of Laser Crystal Substances

Yttrium is also used in the production of laser crystal substances like neodymium-doped yttrium aluminum garnet (also known as Nd:YAG) . Yttrium(III) carbonate hydrate could potentially be used as a yttrium source in the production of these laser crystals.

Rare Earth Element (REE) Extraction

Coal combustion ash is a promising alternative source of rare earth elements (REE; herein defined as the 14 stable lanthanides, yttrium, and scandium). Efforts to extract REE from coal ash will depend heavily on the location and speciation of these . Yttrium(III) carbonate hydrate could potentially be used in the process of extracting REEs from coal ash.

Research and Development

Yttrium(III) carbonate hydrate is marked as “Research Use Only” (RUO), indicating its use in various research and development activities . The specific nature of these activities is not detailed, but it can be inferred that the compound is used in a variety of scientific research applications.

properties

IUPAC Name |

yttrium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Y/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUZDKUDCZNBJS-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Y+3].[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Y2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.